N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-yl is a heterocyclic organic compound that possesses a wide range of properties and applications . It is often used in the synthesis of a variety of fused heterocyclic compounds . Benzamide is a simple amide derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the benzo[d]thiazol-2-yl group is highly reactive and extensively employed as reactants or reaction intermediates .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Sedative-Hypnotic Activities
- Novel derivatives of 4-thiazolidinone, similar in structure to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have been found to exhibit considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One such compound showed significant sedative-hypnotic activity without impairing learning and memory, suggesting potential applications in treating convulsive disorders (Faizi et al., 2017).
Cancer Treatment and Cytotoxicity
- Certain N-arylbenzamides, closely related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have demonstrated significant cytotoxic potentials against various cancer cells like lung, cervical, and breast cancer. Molecular docking studies have been employed to understand their binding mechanisms, indicating potential applications in cancer treatment (Thumula et al., 2020).
- Other research has identified compounds with a benzothiazole structure as potent antitumor agents, showing selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).
Emission Enhancement in Aggregates
- A phenylbenzoxazole-based compound, similar in structure to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, exhibited aggregation-induced enhanced emission in solid-state. This could have applications in materials science, particularly in the development of new emissive materials (Qian et al., 2012).
Antimicrobial Activity
- Synthesized derivatives of thiazole, structurally related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide, have been evaluated for their antimicrobial properties. This research paves the way for the development of new antimicrobial agents (Bikobo et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and other eicosanoids . These compounds play a significant role in inflammation and pain signaling .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain signaling .
Result of Action
The inhibition of COX enzymes by N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide results in a decrease in the production of prostaglandins . This decrease can lead to a reduction in inflammation and pain signaling, providing potential therapeutic benefits in conditions characterized by these symptoms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIZGAPIEQVHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.